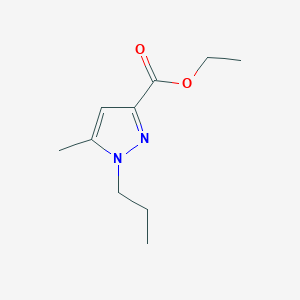

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Description

Chemical Name: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate CAS Number: 1007541-78-7 Molecular Formula: C₁₀H₁₆N₂O₂ (inferred from structural analogues and nomenclature conventions) Synonyms: None explicitly listed in the provided evidence, though naming follows IUPAC rules for pyrazole derivatives.

This compound belongs to the pyrazole carboxylate ester family, characterized by a five-membered aromatic pyrazole ring substituted with a methyl group at position 5, a propyl group at position 1, and an ethyl ester at position 2. Such derivatives are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

ethyl 5-methyl-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUIBNWIABOEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives.

Scientific Research Applications

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Substitution Patterns

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS 133261-07-1)

- Molecular Formula : C₁₀H₁₆N₂O₂

- Substituents : Methyl at position 1, propyl at position 3, and ethyl ester at position 3.

- Key Difference : The substituent positions differ (1-methyl vs. 1-propyl in the target compound), leading to distinct electronic environments. This isomer is a positional analogue, highlighting how regiochemistry impacts properties like solubility and reactivity .

Compound 189 (from pharmaceutical research)

- Structure : Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate .

- Molecular Weight : 450.2 g/mol (ESIMS data) .

- Key Difference : Incorporates a trifluoromethylpyridine-pyrrole hybrid scaffold, significantly increasing molecular complexity and hydrophobicity compared to the target compound. The trifluoromethyl group enhances metabolic stability, a feature absent in the simpler pyrazole ester .

Physicochemical Properties

Crystallographic and Computational Analysis

- Crystallography Tools : Programs like Mercury (for crystal structure visualization) and SHELX (for refinement) are critical for analyzing pyrazole derivatives. For example, SHELX’s robustness in handling small-molecule data ensures accurate structural determination of positional isomers .

- Packing Patterns : Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate may exhibit different crystal packing compared to the target compound due to steric effects from substituent positions, impacting material properties like melting points .

Biological Activity

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 299.1 ± 20.0 °C at 760 mmHg |

| Melting Point | 80-84 °C |

| Flash Point | 134.7 ± 21.8 °C |

These properties indicate that the compound is stable under standard conditions, making it suitable for various biological applications.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. Research has indicated that pyrazole derivatives can exhibit a range of pharmacological effects:

Case Study 1: Antiviral Screening

In a study focused on pyrazole derivatives as potential HIV inhibitors, several compounds were screened for their ability to inhibit viral replication. While this compound was not directly tested, structural analogs showed promising results in reducing viral loads in cell cultures . The findings suggest that this compound could be a candidate for further antiviral research.

Case Study 2: Insecticidal Activity

Research involving the synthesis of novel pyrazole derivatives revealed that certain modifications significantly enhanced insecticidal activity against Aphis fabae. For instance, some derivatives achieved over 85% mortality at low concentrations . Given its structural features, this compound may possess comparable insecticidal properties and warrants investigation in agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : Variations in substituents on the pyrazole ring can dramatically alter biological activity. For example, adding different functional groups can enhance binding affinity to target proteins or increase metabolic stability.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives need thorough evaluation to predict their efficacy and safety profiles in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives can react with acyl chlorides or activated carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃ to promote nucleophilic substitution. Reaction temperature (80–100°C) and stoichiometric ratios are critical for minimizing side products like regioisomers. Yields range from 28% to 65%, depending on purification methods (e.g., silica gel chromatography) .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the ethyl ester protons (δ ~4.2 ppm, quartet) and propyl/protonated pyrazole protons (δ 1.4–1.5 ppm for CH₃; δ 5.1–5.2 ppm for pyrazole-H). Splitting patterns distinguish substituent positions .

- LC-MS/HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 241.106) and detects impurities .

- FT-IR : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer : Despite being classified as non-hazardous, standard lab precautions apply:

- Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact.

- Store in airtight containers at 0–8°C to prevent degradation.

- Avoid ignition sources due to potential decomposition into CO, NOₓ, or HCl under extreme heat .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or visualization tools like Mercury can determine bond lengths, angles, and substituent orientation. Challenges include:

- Crystal Quality : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals.

- Disorder Modeling : Propyl/ethyl chains may require refinement with constraints.

- Validation : ORTEP-3 generates thermal ellipsoid plots to assess positional accuracy.

Q. What strategies reconcile discrepancies in reported reactivity data under varying catalytic conditions?

- Methodological Answer : Contradictions in catalytic outcomes (e.g., electrophilic substitution vs. ring-opening) arise from:

- Solvent Effects : Polar solvents stabilize zwitterionic intermediates, altering regioselectivity.

- Catalyst Choice : Pd vs. Cu catalysts yield different coupling products (e.g., C–H activation vs. cross-coupling).

- Data Validation : Replicate experiments with controlled moisture/O₂ levels and characterize by ¹³C NMR to track reaction pathways .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks or cycloadditions.

- Molecular Dynamics : Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.